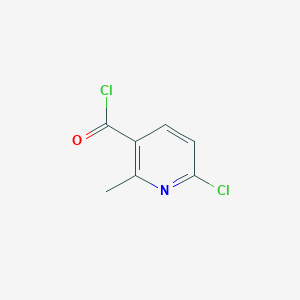

6-Chloro-2-methylpyridine-3-carbonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Chloro-2-methylpyridine-3-carbonyl chloride is an organic compound with the molecular formula C7H5Cl2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used as an intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-methylpyridine-3-carbonyl chloride typically involves the chlorination of 2-methylpyridine followed by the introduction of a carbonyl chloride group. One common method involves the reaction of 2-methylpyridine with thionyl chloride (SOCl2) in the presence of a catalyst to introduce the chloro group. This is followed by the reaction with phosgene (COCl2) to introduce the carbonyl chloride group.

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large reactors under controlled conditions to ensure high yield and purity. The process involves the use of advanced catalytic systems and continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations.

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-2-methylpyridine-3-carbonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles.

Addition Reactions: The carbonyl chloride group can participate in addition reactions with nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in reactions with this compound include amines, alcohols, and thiols.

Catalysts: Catalysts such as Lewis acids (e.g., AlCl3) are often used to facilitate these reactions.

Solvents: Reactions are typically carried out in organic solvents such as dichloromethane or toluene.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile used. For example, reaction with an amine can lead to the formation of an amide, while reaction with an alcohol can produce an ester.

Wissenschaftliche Forschungsanwendungen

6-Chloro-2-methylpyridine-3-carbonyl chloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: It is used in the development of biochemical assays and as a reagent in molecular biology experiments.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 6-Chloro-2-methylpyridine-3-carbonyl chloride involves its reactivity towards nucleophiles

Biologische Aktivität

6-Chloro-2-methylpyridine-3-carbonyl chloride (CAS No. 62366-52-3) is an organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical pathways, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its pyridine ring structure with a chlorine atom at the 6-position and a carbonyl chloride functional group. Its unique structure contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. Related compounds have been shown to influence:

- Cyclin-dependent Kinases (CDKs) : These enzymes play crucial roles in cell cycle regulation, and compounds similar to this compound have been reported to affect their activity, potentially leading to anticancer effects.

- Protein Synthesis : Some studies suggest that compounds within this chemical class may inhibit protein synthesis at the ribosomal level, similar to known antileukemic agents .

Anticancer Potential

Research indicates that derivatives of pyridine compounds, including this compound, possess anticancer properties. The inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells. For instance, studies have highlighted the effectiveness of related alkaloids in treating various forms of leukemia .

Antimicrobial Activity

Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial properties. The presence of halogens and carbonyl groups in the structure may enhance their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Case Studies

- Cell Cycle Inhibition : In vitro studies demonstrated that a series of pyridine derivatives, including those related to this compound, induced G1 phase arrest in cancer cell lines, leading to reduced cell proliferation rates.

- Antimicrobial Testing : A study evaluating the antimicrobial efficacy of various pyridine derivatives found that certain compounds exhibited significant inhibition against Gram-positive bacteria, suggesting potential applications in developing new antibiotics.

Research Findings Table

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied; however, related compounds typically exhibit moderate bioavailability due to their polar functional groups. Factors influencing absorption include solubility and metabolic stability.

Eigenschaften

IUPAC Name |

6-chloro-2-methylpyridine-3-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO/c1-4-5(7(9)11)2-3-6(8)10-4/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOEBQWNZXWEQIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)Cl)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20568470 |

Source

|

| Record name | 6-Chloro-2-methylpyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20568470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62366-52-3 |

Source

|

| Record name | 6-Chloro-2-methylpyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20568470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.